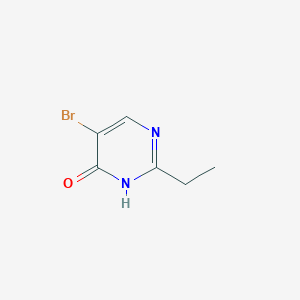

5-溴-2-乙基-3,4-二氢嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

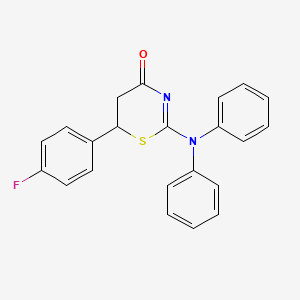

5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 . It is also known by other names such as 5-Bromo-4-hydroxy-2-ethylpyrimidine and 4(3H)-Pyrimidinone, 5-bromo-2-ethyl .

Synthesis Analysis

The synthesis of 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one and similar compounds is often achieved through the Biginelli reaction . This is a multicomponent reaction involving an aldehyde, a β-ketoester, and urea . The reaction is typically catalyzed by a reusable and heterogeneous catalyst . The methodology provides an efficient and improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one can be represented by the InChI code 1S/C6H7BrN2O . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The Biginelli reaction used in the synthesis of 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is a type of multicomponent reaction . It involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2 (1 H )-ones, also known as DHPMs . The reaction is carried out under heterogeneous catalysis to allow easy recovery of the product from the reaction mixture and recycling of the catalyst .Physical And Chemical Properties Analysis

5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is a powder at room temperature . More detailed physical and chemical properties such as melting point, solubility, and spectral data (NMR, IR, etc.) may be available from suppliers or in specific databases.科学研究应用

抗菌和抗真菌应用

已经探索了 5-溴噻吩基 3,4-二氢嘧啶-2-(1H)-(硫代)酮的无溶剂合成,包括类似于 5-溴-2-乙基-3,4-二氢嘧啶-4-酮的结构,以了解其潜在的抗菌和抗真菌活性。这些化合物以易于合成和良好的收率为特征,在评估中显示出了有希望的抗菌和抗真菌作用,突出了它们在开发新的抗菌剂中的潜力 (Sharma 等人,2022 年)。

抗病毒活性

对 5-取代-2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶的研究,其与 5-溴-2-乙基-3,4-二氢嘧啶-4-酮具有结构关系,已证明对细胞培养中的逆转录病毒复制具有显着的抑制作用。这些发现表明此类化合物在抗病毒治疗中的潜力,特别是针对人类免疫缺陷病毒 (HIV) 和莫洛尼鼠肉瘤病毒 (Hocková 等人,2003 年)。

合成和催化方法

3,4-二氢嘧啶-2(1H)-酮的合成,包括 5-溴-2-乙基-3,4-二氢嘧啶-4-酮的衍生物,已经通过各种催化体系和条件取得了进展。这些方法不仅为这些化合物提供了有效的途径,而且还为开发具有增强特性的药物和材料开辟了新途径 (Kefayati 等人,2012 年; Gholap 等人,2004 年)。

结构和机理见解

对二氢嘧啶结构方面的研究和操作,包括对 C-5 取代类似物的探索,有助于更深入地了解它们的化学反应性和生物活性。这项研究对设计具有靶向药理活性的化合物具有重要意义,强调了二氢嘧啶支架的多功能性和潜力 (Rathwa 等人,2018 年)。

作用机制

While the specific mechanism of action for 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is not mentioned in the retrieved documents, DHPMs, a class of compounds to which it belongs, are known for their versatile biological activity . They possess a broad range of pharmacological activities and are widely used in pharmaceutical applications . They have potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, as well as antimalarial and antitubercular effects .

属性

IUPAC Name |

5-bromo-2-ethyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-5-8-3-4(7)6(10)9-5/h3H,2H2,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERSSKTYLDIFNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=O)N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one | |

CAS RN |

1528580-99-5 |

Source

|

| Record name | 5-bromo-2-ethyl-3,4-dihydropyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2959394.png)

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzenesulfonamide](/img/structure/B2959399.png)

![5-Phenylmethoxycarbonyl-6,7-dihydro-4H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2959402.png)

![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2959403.png)

![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2959410.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)